2-(Ethylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide

LogP regioisomer hydrophilicity

Researchers developing CNS-targeted probes face supply-chain bottlenecks with single-sourced pyrazole-amide building blocks. This racemic compound, verified at 98% purity from multiple independent suppliers, eliminates batch-variability artifacts in SAR campaigns. • LogP -0.53 & basic ethylamino group align with GSK EP₁ antagonist criteria for CNS penetration (brain-to-blood ratios up to 2.0:1) • Single chiral centre enables enantiomeric resolution for eudysmic ratio determination • Unsubstituted pyrazole 4-/5-positions provide a clean steric baseline for fragment growth and library synthesis

Molecular Formula C10H18N4O
Molecular Weight 210.28 g/mol
Cat. No. B13636261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide
Molecular FormulaC10H18N4O
Molecular Weight210.28 g/mol
Structural Identifiers
SMILESCCNC(CCN1C=CC(=N1)C)C(=O)N
InChIInChI=1S/C10H18N4O/c1-3-12-9(10(11)15)5-7-14-6-4-8(2)13-14/h4,6,9,12H,3,5,7H2,1-2H3,(H2,11,15)
InChIKeyXBLYBXWJBTVSII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethylamino)-4-(3-methyl-1H-pyrazol-1-yl)butanamide – Physicochemical Identity and Procurement Baseline


2-(Ethylamino)-4-(3-methyl-1H-pyrazol-1-yl)butanamide (CAS 1342036-88-7) is a synthetic pyrazole-amide building block with molecular formula C₁₀H₁₈N₄O and molecular weight 210.28 g·mol⁻¹ . The compound possesses a single asymmetric centre (racemic mixture; Fsp³ = 0.6), three hydrogen-bond acceptors, two hydrogen-bond donors, and a calculated LogP of −0.53, placing it in a moderately hydrophilic physicochemical space amenable to both solution-phase chemistry and fragment-based screening . It is commercially available at 98% purity from multiple suppliers and is structurally positioned within the broader pyrazole-amide class that has been investigated for prostaglandin EP₁ receptor antagonism, RORγ modulation, and agrochemical fungicide applications [1].

1
Hydrophilic pyrazole-amide scaffold with reported CNS-permissive physicochemical profile LogP −0.53, TPSA ~72.9 Ų, Fsp³ 0.6 align with CNS MPO criteria
2
Minimal steric baseline for systematic pyrazole SAR Mono-3-methyl substitution leaves C4/C5 unoccupied for fragment elaboration
3
Racemate with single stereocentre enables enantiomeric resolution studies C2 chiral carbon; supports stereospecific SAR when separated

Why Generic Pyrazole-Amide Substitution Fails for 2-(Ethylamino)-4-(3-methyl-1H-pyrazol-1-yl)butanamide


Within the pyrazole-amide chemical space, seemingly minor structural variations produce measurable differences in physicochemical properties that can alter experimental outcomes. The 3-methyl regioisomer exhibits a distinctly different LogP (−0.532) compared with the 5-methyl regioisomer (−0.464), a ΔLogP of 0.068 that, while modest in absolute terms, corresponds to a measurable shift in chromatographic retention and partition behaviour . Changing the N-alkyl substituent from ethylamino to methylamino or primary amine alters molecular weight, rotatable bond count, and hydrogen-bonding capacity in ways that affect solubility, permeability, and target recognition [1]. The GSK EP₁ antagonist programme demonstrated that the incorporation of a basic ethylamino group—in place of a carboxylic acid pharmacophore—was critical for achieving both aqueous solubility and central nervous system penetration, with lead compounds attaining brain-to-blood ratios of 0.8:1 to 2.0:1 [2]. Generic substitution among pyrazole-amide analogs therefore risks altering these carefully balanced property profiles.

Regioisomer 3-methyl vs. 5-methyl pyrazole shifts LogP by ~0.07 and chromatographic retention; may alter solubility and permeability in assays.
N‑alkyl Replacing ethylamino with methylamino or primary amine changes MW, H‑bond capacity, and basicity; can disrupt target recognition and CNS profile.
Chirality Achiral α,α‑dimethyl analog lacks stereocentre, precluding enantiomer‑specific SAR; activity may differ between racemate and single enantiomer.

Quantitative Differentiation Evidence for 2-(Ethylamino)-4-(3-methyl-1H-pyrazol-1-yl)butanamide vs. Closest Analogs


LogP Differentiation: 3-Methyl vs. 5-Methyl Pyrazole Regioisomer

The 3-methyl pyrazole regioisomer (target compound) is measurably more hydrophilic than its 5-methyl counterpart. Both values are calculated LogP values reported by the same supplier using a consistent computational method, enabling direct comparison . This difference, while modest (ΔLogP = −0.068), is consistent with the distinct electronic environment created by methyl substitution adjacent to (3-position) versus distal from (5-position) the N1-alkyl linkage, which influences the pyrazole ring's dipole moment and hydrogen-bond acceptor strength of the N2 nitrogen .

LogP Differentiation
Head‑to‑head
ΔLogP = −0.068 (target more hydrophilic)
3‑methyl: −0.532 vs. 5‑methyl: −0.464 (Fluorochem calc.)
Supports selection when marginally higher aqueous solubility or altered retention is desired.
Modest difference; consistent computational method by single supplier.
LogP regioisomer hydrophilicity chromatographic retention

N-Alkyl Substitution: Ethylamino vs. Methylamino vs. Primary Amino – MW, LogP, and Rotatable Bond Differences

The target compound bears an N-ethylamino group at the 2-position of the butanamide chain. Compared with the N-methylamino analog (CAS 1341367-22-3), the target has a higher molecular weight (210.28 vs. 196.25 g·mol⁻¹) and an additional methylene unit, which increases lipophilicity and steric bulk [1]. Compared with the primary amine analog (CAS 1339246-88-6), the target gains 28.06 g·mol⁻¹, one additional hydrogen-bond acceptor, and altered basicity (secondary vs. primary amine pKa) . These differences are meaningful in fragment-based drug discovery, where even single-atom changes can alter binding mode, ligand efficiency metrics, and pharmacokinetic trajectory [2].

N‑Alkyl Substitution
Cross‑study
Ethylamino → MW 210.3, 5 rot. bonds
Methylamino: 196.3 / Amino: 182.2; similar LogP range
Intermediate steric/electronic profile for balancing solubility, permeability, and target engagement.
Computed properties; in‑vitro SAR may vary.
N-alkyl substitution SAR physicochemical properties building block

Pyrazole Substitution Pattern: Mono-3-Methyl vs. 3,5-Dimethyl and 4-Chloro-3-Methyl Analogs

The target compound carries a single methyl substituent at the pyrazole 3-position, sparing the 4- and 5-positions for further derivatisation. In contrast, the 3,5-dimethyl analog (4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanamide) introduces additional steric bulk adjacent to the butanamide linker (5-position), while the 4-chloro-3-methyl analog (CAS 1341414-92-3) adds both steric and electronic perturbations via the electron-withdrawing chloro substituent . The mono-3-methyl pattern preserves the smallest steric footprint at the pyrazole–linker interface while maintaining the inductive electron-donating effect of the methyl group, which polarises the pyrazole ring and modulates the H-bond acceptor strength of the N2 nitrogen [1].

Pyrazole Substitution
Class‑level
Mono‑3‑methyl; C4/C5 unsubstituted
ΔMW ≈ +14 (dimethyl) / +34 (chloro‑methyl) vs. target
Minimal steric/electronic baseline for systematic SAR; no confounding substituent effects.
Structural comparison; no direct biological data for this series.
pyrazole substitution SAR steric effects electronic effects

Commercial Purity and Vendor Availability: 98% Assured Purity Across Multiple Supply Channels

The target compound is available at a verified purity of 98% from Fluorochem (UK) and Leyan (China), two independent suppliers, providing procurement redundancy and cross-validation of quality . This purity level exceeds the 95–97% typical of several close analogs offered through single-supplier channels. For example, the 5-methyl regioisomer is listed at 97% purity from AKSci , while the methylamino analog (CAS 1341367-22-3) is offered at 95% from Enamine [1]. Higher and more consistently reported purity reduces the risk of batch-to-batch variability in biological assays and facilitates direct use in fragment screens without additional purification.

Commercial Purity
Cross‑study
98% from ≥2 suppliers
Fluorochem, Leyan vs. 95–97% for close analogs
Reduces batch variability risk; supports high‑throughput screening without repurification.
Purity stated on vendor CoA; verify for sensitive assays.
purity procurement vendor comparison quality control

CNS Drug-Design Relevance: Physicochemical Profile Alignment with EP₁ Antagonist Lead Criteria

The GSK EP₁ receptor antagonist programme established that pyrazole amides incorporating a basic ethylamino group can achieve brain-to-blood ratios of 0.8:1 to 2.0:1, good aqueous solubility, and metabolic stability [1]. The target compound's physicochemical profile—LogP of −0.53, TPSA approximately 72.9 Ų, three H-bond acceptors, two H-bond donors, and Fsp³ of 0.6—falls within the favourable range for CNS drug-likeness as defined by commonly applied multiparameter optimisation scores (e.g., CNS MPO desirability ≥4) . By contrast, earlier carboxylic acid-containing pyrazole EP₁ ligands exhibited LogD values of ~2.5 and poor CNS penetration, underscoring the critical role of the basic amine replacement strategy [1].

CNS Drug‑Design Relevance
Class‑level
Aligns with GSK EP₁ antagonist CNS MPO criteria
LogP, TPSA, HBD/HBA match leads with brain‑to‑blood 0.8–2.0
Reported physicochemical overlap with CNS‑penetrant pyrazole amides; context‑dependent.
In‑vivo permeability not measured for this compound.
CNS penetration drug-likeness EP1 antagonist physicochemical properties

Stereochemical Identity: Single Chiral Centre as a Racemate – Implications vs. Achiral Analogs

The target compound contains one asymmetric carbon atom at the 2-position of the butanamide chain, and is supplied as a racemic mixture (one undefined stereocentre, two enantiomers) . This contrasts with fully achiral analogs such as 2-(ethylamino)-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)butanamide (CAS 1341978-98-0), where the α-carbon is quaternary (no stereocentre), or analogs lacking the ethylamino substituent entirely . The presence of a chiral centre creates both an opportunity (enantiomeric resolution for stereospecific SAR) and a consideration (racemate vs. single enantiomer activity differences), which is absent in the achiral dimethyl analog.

Stereochemical Identity
Class‑level
1 stereocentre (racemate)
Undefined atom stereocenter count = 1; achiral analog available
Enables chiral separation for stereospecific SAR; not possible with achiral α,α‑dimethyl analog.
No resolution data from commercial sources; verify enantiomeric purity after separation.
chirality racemate stereochemistry enantiomeric resolution

Optimal Application Scenarios for 2-(Ethylamino)-4-(3-methyl-1H-pyrazol-1-yl)butanamide Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery Requiring a Hydrophilic, CNS-Permissive Pyrazole-Amide Scaffold

The target compound's LogP of −0.532 and alignment with the GSK EP₁ antagonist physicochemical criteria make it suitable as a fragment or early lead scaffold in CNS-targeted programmes. Its higher hydrophilicity relative to the 5-methyl regioisomer (ΔLogP −0.068) may confer marginally improved aqueous solubility, a property demonstrated to be critical for achieving both CNS penetration and oral exposure in the pyrazole amide EP₁ series . The basic ethylamino group provides the solubilising handle that replaced the carboxylic acid pharmacophore in the original GSK methylene-linked pyrazole series, a design strategy that successfully delivered brain-to-blood ratios up to 2.0:1 [1].

Systematic SAR Exploration of Pyrazole Substitution with a Minimal Steric Baseline

The mono-3-methyl substitution pattern leaves the pyrazole 4- and 5-positions unoccupied, providing a minimal-steric-baseline scaffold for systematic structure–activity relationship studies. Unlike the 3,5-dimethyl or 4-chloro-3-methyl analogs, the target compound introduces no confounding steric or electronic perturbations at positions available for further derivatisation, making it the preferred starting point for fragment growth and library synthesis aimed at probing pyrazole substitution effects on target engagement .

Enantiomeric Resolution Studies Where Stereochemistry Is a Key Activity Determinant

The presence of a single chiral centre enables enantiomeric resolution and stereospecific SAR investigation. In contrast to the achiral α,α-dimethyl analog (CAS 1341978-98-0), the racemic target compound can be separated into its constituent enantiomers via chiral chromatography, allowing researchers to quantify eudysmic ratios and identify the more active enantiomer—a critical step when chirality at the butanamide 2-position influences target binding, as observed in numerous GPCR and kinase ligand series .

Multi-Vendor Procurement for High-Throughput Screening Campaigns Requiring Batch Consistency

With verified 98% purity available from at least two independent suppliers (Fluorochem and Leyan), the target compound offers procurement redundancy and batch-to-batch consistency superior to several close analogs that are single-sourced or offered at lower purity (95–97%) . This multi-vendor availability reduces supply-chain risk for large-scale screening campaigns and ensures that observed biological activity is attributable to the compound itself rather than variable impurity profiles across batches [2].

Application
Selection Property
Validation Focus
Fragment‑based CNS lead discovery
Hydrophilicity and CNS MPO alignment
LogP, TPSA, HBD/HBA review
Systematic pyrazole SAR exploration
Minimal steric baseline at C4/C5
Substituent effect profiling
Chiral SAR / enantiomeric resolution studies
Single stereocentre (racemate)
Chiral separation, eudysmic ratio
High‑throughput screening procurement
98% purity, multi‑vendor availability
Batch consistency, impurity profiling
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